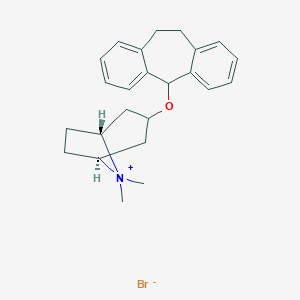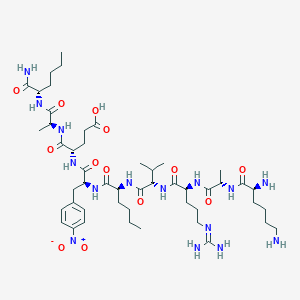
Glycopril
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycopril is a glycosylated protein that has gained significant attention in the field of biochemistry and molecular biology. It is a promising molecule that has the potential to revolutionize the field of drug discovery and development. Glycopril is a complex molecule that requires careful synthesis and characterization before it can be used in scientific research applications.
Mécanisme D'action
The mechanism of action of Glycopril is complex and not fully understood. However, it is believed that Glycopril works by inhibiting the activity of certain enzymes that are involved in various cellular processes. This inhibition can lead to the suppression of tumor growth, the prevention of amyloid plaque formation in the brain, and the regulation of blood sugar levels.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Glycopril are significant. Glycopril has been shown to have anti-tumor properties, prevent the formation of amyloid plaques in the brain, and regulate blood sugar levels. Additionally, Glycopril has been shown to have immunomodulatory effects, which can help to boost the immune system and prevent the development of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Glycopril in lab experiments is that it is a highly specific molecule that can target specific enzymes and cellular processes. Additionally, Glycopril is a stable molecule that can be easily synthesized in large quantities. However, one of the limitations of using Glycopril in lab experiments is that it is a complex molecule that requires careful handling and storage to maintain its stability and purity.
Orientations Futures
There are many future directions for research involving Glycopril. One area of research is the development of new synthesis methods that can improve the efficiency and purity of Glycopril. Another area of research is the identification of new drug targets for Glycopril that can be used to treat a wider range of diseases. Additionally, research is needed to better understand the mechanism of action of Glycopril and its potential side effects.
Méthodes De Synthèse
The synthesis of Glycopril is a complex process that requires the use of advanced techniques in biochemistry and molecular biology. The most common method for synthesizing Glycopril is through chemical synthesis. Chemical synthesis involves the use of various reagents and catalysts to combine the amino acids and sugars that make up the Glycopril molecule. The process of chemical synthesis is time-consuming and requires a high degree of precision to ensure the purity of the final product.
Applications De Recherche Scientifique
Glycopril has a wide range of applications in scientific research. One of the most promising applications of Glycopril is in the field of drug discovery and development. Glycopril has the potential to be used as a drug target for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Glycopril can also be used as a diagnostic tool for the detection of certain diseases.
Propriétés
Numéro CAS |
135038-56-1 |
|---|---|
Nom du produit |
Glycopril |
Formule moléculaire |
C22H23NO6S |
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-(1,3-benzodioxol-5-yl)propanoyl]amino]acetate |
InChI |
InChI=1S/C22H23NO6S/c1-15(24)30-13-18(9-17-7-8-19-20(10-17)29-14-28-19)22(26)23-11-21(25)27-12-16-5-3-2-4-6-16/h2-8,10,18H,9,11-14H2,1H3,(H,23,26)/t18-/m1/s1 |
Clé InChI |
IVBOFTGCTWVBLF-GOSISDBHSA-N |
SMILES isomérique |
CC(=O)SC[C@@H](CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
SMILES |
CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
Autres numéros CAS |
135038-56-1 |
Synonymes |
(S)-N-(3-(3,4-methylenedioxyphenyl)-2-(acetylthio)methyl-1-oxopropyl)glycine benzyl ester glycopril |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B162318.png)
